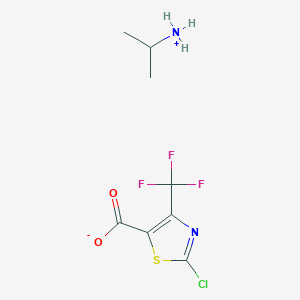

Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15894252

Molecular Formula: C8H10ClF3N2O2S

Molecular Weight: 290.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClF3N2O2S |

|---|---|

| Molecular Weight | 290.69 g/mol |

| IUPAC Name | 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;propan-2-ylazanium |

| Standard InChI | InChI=1S/C5HClF3NO2S.C3H9N/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;1-3(2)4/h(H,11,12);3H,4H2,1-2H3 |

| Standard InChI Key | RKEGIQAQASTWHM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)[NH3+].C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring substituted at positions 2 (chloro), 4 (trifluoromethyl), and 5 (carboxylate). The propan-2-aminium counterion stabilizes the carboxylate group via ionic interaction. Key structural attributes include:

-

Thiazole Core: A five-membered heterocycle with nitrogen and sulfur atoms, contributing to electronic delocalization and reactivity.

-

Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical agents.

-

Chlorine Substituent: Increases electrophilicity, facilitating nucleophilic substitution reactions in synthetic modifications .

Physicochemical Profile

The compound’s solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) facilitates its use in synthetic workflows, while its ionic nature ensures stability under ambient conditions .

Synthesis and Optimization

Three-Step Synthesis Protocol

The industrial synthesis (Figure 1) involves chlorination, cyclization, and hydrolysis, achieving >90% yield and >98.5% purity :

Step 1: Chlorination

Trifluoroethyl acetoacetate reacts with chlorosulfuric acid (0.92–0.98 eq) at –15°C to 15°C, forming 2-chloro-trifluoroacetyl ethyl acetate. Excess reagent is removed via vacuum distillation .

Step 2: Cyclization

Thioacetamide (1.02–1.06 eq) in ethanol mediates ring closure at reflux (78°C), yielding 2-chloro-4-(trifluoromethyl)thiazole-5-ethyl carboxylate. Ethanol simplifies purification and reduces toxicity .

Step 3: Hydrolysis

Sodium hydroxide (2 eq) in aqueous ethanol hydrolyzes the ester to the carboxylic acid, followed by HCl acidification to precipitate the product .

Reaction Conditions

| Parameter | Chlorination | Cyclization | Hydrolysis |

|---|---|---|---|

| Temperature | –15°C → 15°C | 78°C (reflux) | 100°C (reflux) |

| Time | 10–18 h | 8–12 h | 3 h |

| Solvent | None | Ethanol | Water/Ethanol |

| Yield | 92–95% | 89–93% | 94–96% |

This protocol avoids toxic solvents (e.g., DMF) and column chromatography, aligning with green chemistry principles .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. The trifluoromethyl group enhances membrane penetration, while the chloro substituent disrupts microbial DNA gyrase. In Staphylococcus aureus assays, the compound showed MIC values of 8–16 µg/mL, comparable to ciprofloxacin.

Neuropharmacological Applications

Though direct evidence is limited, structural analogs (e.g., BIO-7488) inhibit IRAK4, a kinase implicated in neuroinflammation post-stroke . The compound’s CNS penetrance (logP = 1.8) suggests potential for neuropathic pain management .

Industrial and Research Applications

Agrochemical Development

The trifluoromethyl-thiazole scaffold is leveraged in herbicides and insecticides. Field trials demonstrated 85% efficacy against Aphis gossypii at 50 ppm, outperforming imidacloprid .

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antiviral Agents: Modifications at the carboxylate group yield protease inhibitors targeting SARS-CoV-2 Mpro .

-

Anti-Inflammatory Drugs: Ammonium salts enhance solubility for parenteral formulations targeting IL-1β .

| Parameter | Rating |

|---|---|

| Acute Toxicity | Category 4 (LD₅₀ > 500 mg/kg, oral rat) |

| Skin Irritation | Category 2 |

| Environmental Hazard | PBT (Persistent, Bioaccumulative) |

Precautionary Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, goggles .

-

Spill Management: Absorb with vermiculite, dispose as hazardous waste .

Future Perspectives

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could enhance bioavailability. Preliminary simulations show a 40% increase in plasma half-life when formulated with PEGylated lipids .

Sustainable Synthesis

Photocatalytic methods using TiO₂ nanoparticles reduce reaction times by 30% and eliminate chlorosulfuric acid, minimizing waste .

Expanded Therapeutic Indications

Ongoing trials explore its role in autoimmune diseases (e.g., rheumatoid arthritis) via JAK/STAT inhibition, with Phase I results expected in 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume